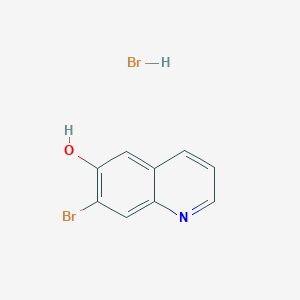

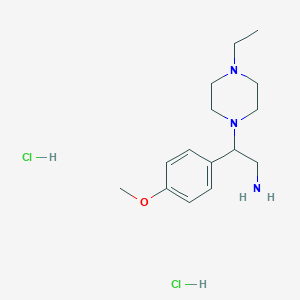

7-Bromoquinolin-6-ol;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Bromoquinolin-6-ol;hydrobromide” is a chemical compound with a molecular weight of 304.97 . It is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 304.97 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Anti-Coccidial Activity

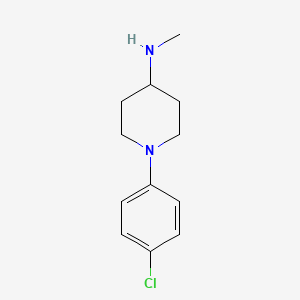

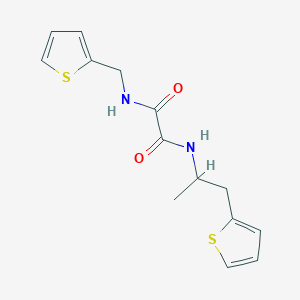

7-Bromoquinolin-6-ol hydrobromide serves as a precursor in the synthesis of halofuginone hydrobromide, an effective anti-coccidial drug for poultry. This synthesis involves a series of reactions starting from m-chlorotoluene, leading to the production of halofuginone hydrobromide through innovative and cost-effective methods. The compound has shown significant protective effects against Eimeria species in chickens, highlighting its potential for large-scale pharmaceutical development (Junren Zhang, Qizheng Yao, & Zuliang Liu, 2017).

Chemical Synthesis and Derivative Formation

The compound is also involved in the selective synthesis of quinoline derivatives, showcasing its utility in chemical synthesis. Through bromination reactions and subsequent transformations, valuable quinoline derivatives such as 4,6,8-tribromoquinoline and 6,8-dibromo-1,2,3,4-tetrahydroquinoline have been efficiently synthesized, demonstrating the compound's role in producing synthetically valuable derivatives (A. Şahin, O. Çakmak, I. Demirtaş, Salih Ökten, & A. Tutar, 2008).

Nucleophilic Substitution Reactions

Furthermore, 7-Bromoquinolin-6-ol hydrobromide is pivotal in the study of regiochemistry in nucleophilic substitution reactions. The transformation of its derivatives with various alkylamines has been explored, leading to the synthesis of novel compounds. This research not only expands the chemical repertoire of quinoline derivatives but also provides insight into the mechanisms of nucleophilic amination and the influence of bromo substituents on reaction outcomes (H. Choi & D. Chi, 2004).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-bromoquinolin-6-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO.BrH/c10-7-5-8-6(4-9(7)12)2-1-3-11-8;/h1-5,12H;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYZJNQJTBYRRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)Br)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B2863691.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)

![8-(2-methoxyethyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2863696.png)

![6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2863702.png)

![tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B2863703.png)

![2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863704.png)

![3-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2863709.png)

![tert-Butyl [1-(pyridin-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2863711.png)